2-Cyclobutyl-2-hydroxypropanoic acid

Catalog No.
S3284875
CAS No.
1494920-11-4
M.F
C7H12O3
M. Wt
144.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2-hydroxypropanoic acid

CAS Number

1494920-11-4

Product Name

2-Cyclobutyl-2-hydroxypropanoic acid

IUPAC Name

2-cyclobutyl-2-hydroxypropanoic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17

InChI

InChI=1S/C7H12O3/c1-7(10,6(8)9)5-3-2-4-5/h5,10H,2-4H2,1H3,(H,8,9)

InChI Key

VJLDFXAZWOOAEN-UHFFFAOYSA-N

SMILES

CC(C1CCC1)(C(=O)O)O

solubility

not available

2-Cyclobutyl-2-hydroxypropanoic acid is a cyclobutane-derived compound characterized by the presence of a cyclobutyl group and a hydroxypropanoic acid moiety. Its molecular formula is C7H12O3C_7H_{12}O_3, and it has a molecular weight of approximately 144.17 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and potential applications in various fields, including organic chemistry and pharmaceuticals.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.
  • Esterification: Reaction with alcohols can form esters, while under specific conditions, it may lose carbon dioxide in a decarboxylation reaction.

The biological activity of 2-Cyclobutyl-2-hydroxypropanoic acid stems from its ability to interact with various biological targets. The hydroxy and carboxylic acid functionalities allow for the formation of hydrogen bonds and ionic interactions with proteins and enzymes. This interaction can influence enzyme activity, making the compound a candidate for studying enzyme-substrate interactions and metabolic pathways. Its unique structure may also provide insights into the development of new therapeutic agents.

The synthesis of 2-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods:

  • Grignard Reaction: One common approach involves reacting cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product.
  • Industrial Production: On an industrial scale, continuous flow reactors may be utilized to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

2-Cyclobutyl-2-hydroxypropanoic acid has several significant applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biological Studies: Its structural features make it suitable for investigating enzyme interactions and metabolic pathways.
  • Industrial Use: The compound is utilized in producing specialty chemicals and materials with unique properties.

Studies on the interactions of 2-Cyclobutyl-2-hydroxypropanoic acid with various biological molecules have revealed its potential role in modulating enzyme activities. The presence of both hydroxy and carboxylic acid groups facilitates multiple types of interactions, which can significantly affect the functionality of target proteins. Understanding these interactions is crucial for exploring its therapeutic potential and designing derivatives with enhanced activity.

Several compounds share structural similarities with 2-Cyclobutyl-2-hydroxypropanoic acid:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxypropanoic acid (Lactic acid)Lacks cyclobutyl groupSimpler structure, widely known in metabolic processes
2-Cyclobutylpropanoic acidLacks hydroxy groupDifferent reactivity profile due to absence of hydroxyl
(R)-3-Cyclobutyl-2-hydroxypropanoic acidStereoisomer with similar functional groupsPotentially different biological activity due to chirality

Uniqueness

The uniqueness of 2-Cyclobutyl-2-hydroxypropanoic acid lies in its combination of both cyclobutyl and hydroxypropanoic acid moieties. This structural combination imparts distinct chemical and physical properties that are advantageous for specific research applications and industrial purposes, setting it apart from its analogs .

XLogP3

0.6

Dates

Last modified: 04-14-2024

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